![molecular formula C9H13Cl2N3O2 B1393232 Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride CAS No. 1174069-17-0](/img/structure/B1393232.png)
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
Overview
Description
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3O2 and its molecular weight is 266.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry: Drug Development
This compound is recognized for its potential in drug development due to the imidazopyridine moiety, which is considered a “drug prejudice” scaffold . It’s particularly valuable in the synthesis of compounds with sedative properties, as indicated by its use in sleep-promoting activity studies .
Material Science: Structural Character
The structural character of imidazopyridine derivatives, including this compound, makes them useful in material science applications . Their unique chemical structure can be exploited in creating new materials with specific properties.
Bioluminescence Research: Coelenterazine Derivatives
In the field of bioluminescence, derivatives of this compound are used to synthesize coelenterazine, a substrate for marine bioluminescence systems . This has applications in biological imaging and research.
Antibacterial Agents: Synthesis and Testing
Research has been conducted on the synthesis of novel compounds using this chemical as a starting point, with a focus on developing new antibacterial agents . The compound’s derivatives have been tested for their efficacy against various bacterial strains.
Chemical Synthesis: Intermediate
The compound serves as an intermediate in the synthesis of more complex chemical entities. Its reactivity and stability under certain conditions make it a valuable component in multi-step synthesis processes .
Analytical Chemistry: Reference Chemical
Due to its well-defined structure and properties, this compound can be used as a reference chemical in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods .
properties
IUPAC Name |
ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2.ClH/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7;/h11H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAQSJYYSAQDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2CCNCC2=N1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680910 | |
Record name | Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride | |
CAS RN |
1174069-17-0 | |
Record name | Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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